Peonidin 3-monoglucoside

Catalog No.
S539008
CAS No.
6906-39-4
M.F
C22H23ClO11
M. Wt
498.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Peonidin 3-monoglucoside

CAS Number

6906-39-4

Product Name

Peonidin 3-monoglucoside

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chromenylium chloride

Molecular Formula

C22H23ClO11

Molecular Weight

498.9 g/mol

InChI

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1

InChI Key

VDTNZDSOEFSAIZ-VXZFYHBOSA-N

SMILES

OC1=CC(O)=C(C=C(O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)C(C3=CC(OC)=C(O)C=C3)=[O+]4)C4=C1.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Peonidin 3-O-glucoside, Peonidin 3-β-D-glucopyranoside

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]

Description

The exact mass of the compound Peonidin 3-monoglucoside is 498.0929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Health Benefits

Several studies have explored the potential health benefits of Peo-3-glu. Here are some key areas of research:

  • Antioxidant Properties: Peo-3-glu, like other anthocyanins, exhibits strong antioxidant activity. In vitro studies suggest it may help protect cells from damage caused by free radicals [].
  • Anti-inflammatory Effects: Some research indicates Peo-3-glu may possess anti-inflammatory properties. Studies in mice suggest it may help reduce inflammation associated with certain conditions [].
  • Neuroprotective Effects: Emerging research suggests Peo-3-glu may have neuroprotective properties. Studies in animal models indicate it may help improve memory and protect against neurodegeneration [].

Important to Note

While these studies show promise, more research, particularly human trials, is needed to fully understand the potential health benefits of Peo-3-glu.

Other Scientific Applications

Peo-3-glu may have applications beyond its potential health benefits. Here are some areas of exploration:

  • Food Science: Due to its coloring properties, Peo-3-glu may be a natural alternative to synthetic food colorings. Research is ongoing to explore its use in food products [].
  • Agricultural Research: Scientists are investigating the role of Peo-3-glu in plant stress tolerance. Understanding its function may help develop crops more resistant to environmental challenges [].
  • Origin: Peonidin 3-monoglucoside is found in various fruits and berries, including red grapes and red wine, red onions, and purple corn [].
  • Significance: This compound is of interest in scientific research due to its potential health benefits. Studies suggest it possesses antioxidant, anti-inflammatory, and anti-cancer properties [].

Molecular Structure Analysis

Peonidin 3-monoglucoside has a complex molecular structure consisting of several key features:

  • Anthocyanidin core: The core structure is a flavylium cation, which gives anthocyanins their characteristic color. Peonidin, specifically, has a methoxyl group (OCH3) at the third position of the B-ring [].
  • Sugar moiety: A glucose molecule is attached to the third carbon atom of the anthocyanidin core through a glycosidic bond, hence the name "3-monoglucoside" [].
  • Hydroxyl groups: The molecule has several hydroxyl groups (OH) that contribute to its water solubility and antioxidant properties.

Note

Due to the complexity of the structure, a detailed chemical diagram cannot be included here. However, resources like PubChem [] offer visualizations of the molecule.


Chemical Reactions Analysis

  • Biosynthesis: Anthocyanins, including Peonidin 3-monoglucoside, are synthesized in plants from precursors like phenylalanine through a series of enzymatic reactions.
  • Degradation: Anthocyanins are relatively unstable and can degrade under various conditions, such as exposure to light, heat, and certain enzymes. The degradation products depend on the specific conditions.

Purity

>95% (or refer to the Certificate of Analysis)

Exact Mass

498.0929

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3419IIT8I0

Other CAS

6906-39-4

Wikipedia

Peonidin 3-glucoside

Dates

Modify: 2023-08-15
1. Vanzo, A., Vrhovsek, U., Tramer, F., et al. Exceptionally fast uptake and metabolism of cyanidin 3-glucoside by rat kidneys and liver. J. Nat. Prod. 74(5), 1049-1054 (2011).
2. Li, Y., Li, L., Cui, Y., et al. Separation and purification of polyphenols from red wine extracts using high speed counter current chromatography. J. Chromatogr. B. Analyt. Technol. Biomed. Life Sci. 1054, 105-113 (2017).
3. Wongwichai, T., Teeyakasem, P., Pruksakorn, D., et al. Anthocyanins and metabolites from purple rice inhibit IL-1β-induced matrix metalloproteinases expression in human articular chondrocytes through the NF-κB and ERK/MAPK pathway. Biomed. Pharmacother. 112:108610, (2019).
4. Chen, P.-N., Chu, S.-C., Chiou, H.-L., et al. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo. Nutr. Cancer 53(2), 232-243 (2005).
5. Ho, M.-L., Chen, P.-N., Chu, S.-C., et al. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway. Nutr. Cancer 62(4), 505-516 (2010).

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